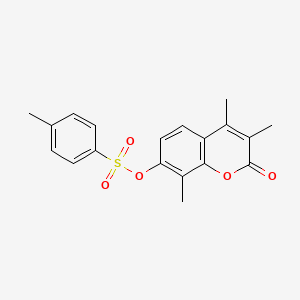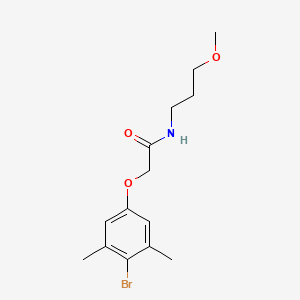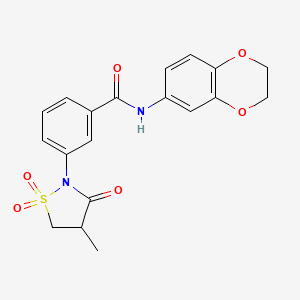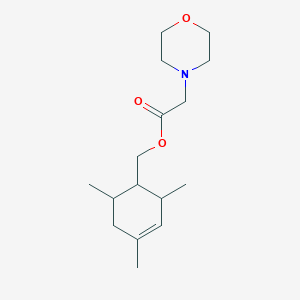![molecular formula C19H16ClN3O2 B5089220 isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, also known as C-9, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indoloquinoxaline, a heterocyclic compound that has been found to exhibit a wide range of biological activities. Isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has been shown to have promising properties as a research tool due to its ability to selectively target certain biological pathways.
作用机制
The mechanism of action of isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate involves its ability to selectively target certain biological pathways. Specifically, it has been found to inhibit the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This inhibition results in the disruption of various cellular processes that are regulated by CK2, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound has potent anti-proliferative effects on a wide range of cancer cell lines. In vivo studies have demonstrated that it has anti-tumor activity in animal models of cancer. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the main advantages of isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate as a research tool is its ability to selectively target certain biological pathways. This makes it a valuable tool for studying the role of these pathways in various cellular processes. Additionally, it has been found to have potent anti-proliferative effects on cancer cells, making it a potential therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, research on the pharmacokinetics and toxicity of isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is needed to determine its suitability as a drug candidate.
合成方法
The synthesis of isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate involves a multi-step process that has been described in detail in the literature. The starting material for the synthesis is 2-chloro-3-nitroaniline, which is converted to the corresponding amine through reduction with hydrogen gas. The amine is then reacted with 2-bromobenzoic acid to form the corresponding amide. This amide is then subjected to a series of reactions that ultimately result in the formation of isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate.
科学研究应用
Isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has been studied extensively for its potential applications in scientific research. One of the main areas of interest has been its ability to selectively target certain biological pathways. For example, it has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in the regulation of a wide range of cellular processes. This inhibition has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
属性
IUPAC Name |
propan-2-yl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-11(2)25-17(24)10-23-16-8-7-12(20)9-13(16)18-19(23)22-15-6-4-3-5-14(15)21-18/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGBWMDGEIWIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)


![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)

